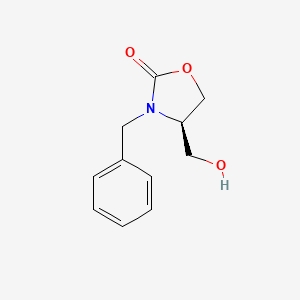
(4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly as a chiral auxiliary. Its unique structure, featuring a benzyl group and a hydroxymethyl group, allows it to participate in a variety of chemical reactions, making it a valuable tool in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a useful probe for investigating stereospecific processes in biological systems.
Medicine
In medicine, derivatives of (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one are explored for their potential therapeutic properties. They are investigated for their ability to act as enzyme inhibitors or as scaffolds for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and specialty materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of an amino alcohol with a carbonyl compound. One common method is the cyclization of N-benzyl-N-(hydroxymethyl)amine with a carbonyl compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one may involve the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts and solvents are selected to optimize yield and purity, and the process may be scaled up using batch or continuous processing techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The oxazolidinone ring can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxymethyl group yields (4R)-3-Benzyl-4-carboxy-1,3-oxazolidin-2-one.
Reduction: Reduction of the oxazolidinone ring produces (4R)-3-Benzyl-4-(aminomethyl)-1,3-oxazolidine.
Substitution: Substitution of the benzyl group can lead to a variety of derivatives, depending on the substituent introduced.
Wirkmechanismus
The mechanism of action of (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary by forming diastereomeric complexes with substrates, which can then be selectively transformed into enantiomerically pure products. The oxazolidinone ring provides a rigid framework that enforces stereochemical control during the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-4-Benzyl-2-oxazolidinone: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
(4S)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one: The stereochemistry at the 4-position is different, which can lead to different reactivity and selectivity in asymmetric synthesis.
(4R)-3-Benzyl-4-(methoxymethyl)-1,3-oxazolidin-2-one: The methoxymethyl group provides different electronic properties compared to the hydroxymethyl group.
Uniqueness
(4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to its combination of a benzyl group and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions. Its chiral nature and ability to form stable diastereomeric complexes make it particularly valuable in asymmetric synthesis.
Eigenschaften
IUPAC Name |
(4R)-3-benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-7-10-8-15-11(14)12(10)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKDWURAIPCLAI-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)CC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)CC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724626 |
Source


|
| Record name | (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157823-75-1 |
Source


|
| Record name | (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
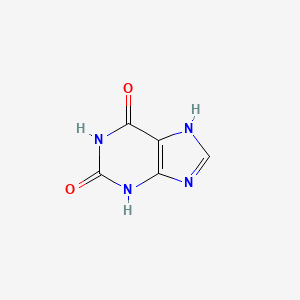
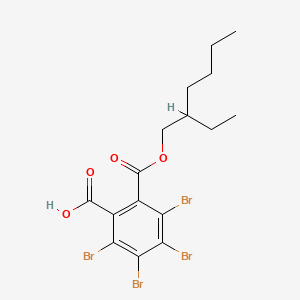
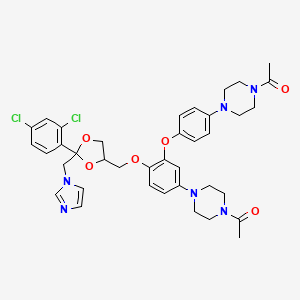

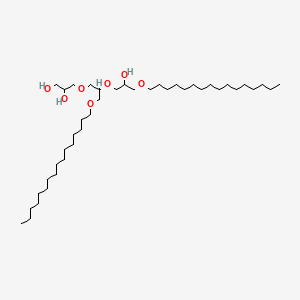
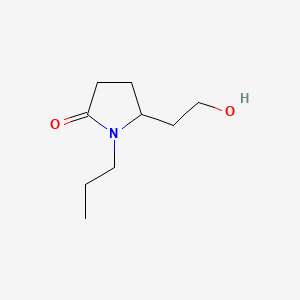
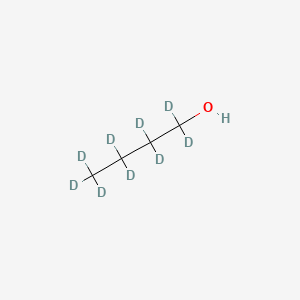
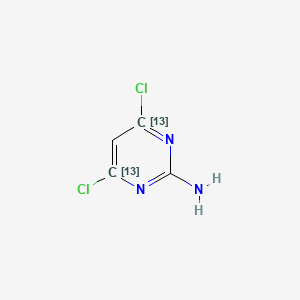
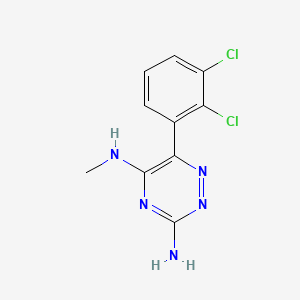
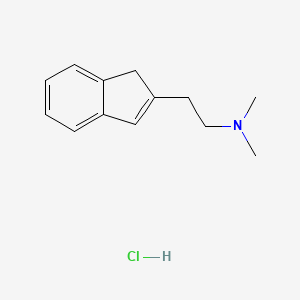
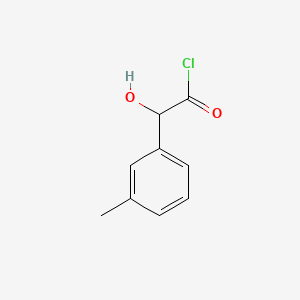
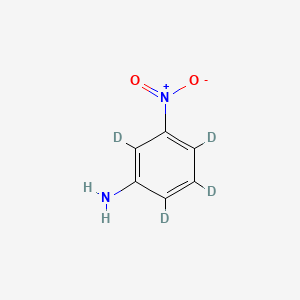
![tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate](/img/structure/B584113.png)
